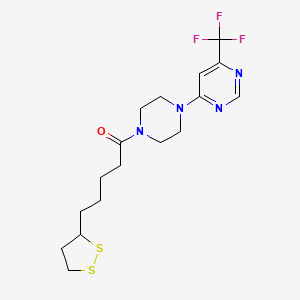

![molecular formula C20H19N3O5S B2828241 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097888-05-4](/img/structure/B2828241.png)

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

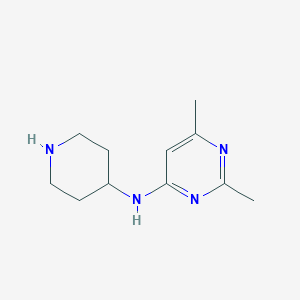

This compound is a complex organic molecule that includes a quinoxaline core, a pyrrolidine ring, and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group . Quinoxaline is a heterocyclic compound with a bicyclic structure, while pyrrolidine is a simple cyclic amine, and 2,3-dihydro-1,4-benzodioxine is a type of ether .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinoxaline core, pyrrolidine ring, and 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the pyrrolidine ring, and the quinoxaline core. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence of the quinoxaline core, the pyrrolidine ring, and the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group .Wissenschaftliche Forschungsanwendungen

Neuroprotection and Ischemia

One significant application of quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), is in neuroprotection, particularly concerning cerebral ischemia. NBQX acts as a potent and selective antagonist to the non-NMDA glutamate receptor, offering protection against global ischemia, even when administered hours after the ischemic event M. Sheardown, E. Nielsen, A. Hansen, P. Jacobsen, T. Honoré, 1990.

Organic Synthesis

Quinoxaline derivatives are crucial in organic synthesis, highlighted by the novel and green methods for their synthesis. For example, the use of dimethyl sulfoxide in one-pot synthesis approaches for creating N-heterocycle-fused quinoxalines showcases the versatility and efficiency of these methods in producing a wide range of products C. Xie, Zeyuan Zhang, Danyang Li, J. Gong, Xushuang Han, Xuan Liu, Chen Ma, 2017.

Biological Activity

Sulfonamide-based hybrid compounds, including those with quinoxaline structures, demonstrate a broad spectrum of pharmacological activities. These activities range from antibacterial, anti-inflammatory, and antitumor effects, showcasing the importance of quinoxaline derivatives in developing new therapeutic agents Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, A. Massah, 2022.

Catalysis

Quinoxaline derivatives also play a role in catalysis, such as in asymmetric hydrogenation of functionalized alkenes, where phosphine ligands based on quinoxaline structures have shown excellent enantioselectivities and high catalytic activities T. Imamoto, K. Tamura, Zhenfeng Zhang, Yumi Horiuchi, Masashi Sugiya, Kazuhiro Yoshida, A. Yanagisawa, I. Gridnev, 2012.

Chemical Synthesis and Characterization

The oxidative cyclization process for synthesizing quinoxaline derivatives, as illustrated in the creation of organic salts with unique pharmacological applications, demonstrates the chemical versatility and potential for developing novel compounds with significant biological activities Md. Serajul Haque Faizi, M. J. Alam, Ashanul Haque, S. Ahmad, M. Shahid, Musheer Ahmad, 2018.

Wirkmechanismus

Target of Action

Related compounds such as 1,4-benzodioxan have been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists , suggesting potential targets could be adrenergic receptors.

Mode of Action

It’s known that sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound might interact with its targets through the formation of -SO2- linkages.

Eigenschaften

IUPAC Name |

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c24-29(25,15-5-6-18-19(11-15)27-10-9-26-18)23-8-7-14(13-23)28-20-12-21-16-3-1-2-4-17(16)22-20/h1-6,11-12,14H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSKTSUAQVSVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

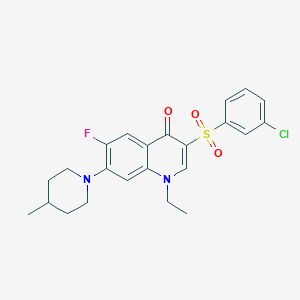

![4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2828161.png)

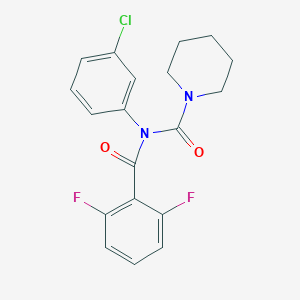

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide](/img/structure/B2828163.png)

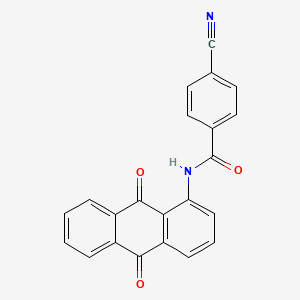

![1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828165.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2828167.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2828175.png)

![N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2828177.png)

![N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2828180.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)